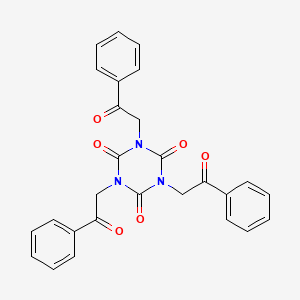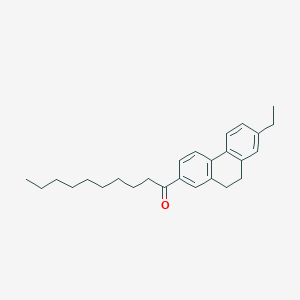
1-(7-Ethyl-9,10-dihydrophenanthren-2-YL)decan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-Ethyl-9,10-dihydrophenanthren-2-YL)decan-1-one is an organic compound that belongs to the class of phenanthrene derivatives. This compound is characterized by the presence of a phenanthrene core, which is a polycyclic aromatic hydrocarbon, substituted with an ethyl group and a decanone chain. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-(7-Ethyl-9,10-dihydrophenanthren-2-YL)decan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 9,10-dihydrophenanthrene, which can be obtained through the hydrogenation of phenanthrene.
Ethylation: The 9,10-dihydrophenanthrene is then subjected to an ethylation reaction using ethyl bromide in the presence of a strong base such as sodium hydride.
Acylation: The ethylated product is further reacted with decanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the decanone chain.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Analyse Chemischer Reaktionen
1-(7-Ethyl-9,10-dihydrophenanthren-2-YL)decan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts like palladium or aluminum chloride. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(7-Ethyl-9,10-dihydrophenanthren-2-YL)decan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studies of aromaticity and reactivity.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of specialty chemicals, including fragrances and dyes, due to its unique aromatic structure.
Wirkmechanismus
The mechanism of action of 1-(7-Ethyl-9,10-dihydrophenanthren-2-YL)decan-1-one involves its interaction with molecular targets such as enzymes and receptors. The phenanthrene core can intercalate into DNA, affecting gene expression and cellular processes. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate biological pathways by forming reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
1-(7-Ethyl-9,10-dihydrophenanthren-2-YL)decan-1-one can be compared with other phenanthrene derivatives, such as:
1-(7-Ethyl-9,10-dihydrophenanthren-2-YL)nonan-1-one: Similar in structure but with a shorter alkyl chain.
9,10-Dihydrophenanthrene: Lacks the ethyl and decanone substituents, making it less complex.
Phenanthrene: The parent compound without any substitutions.
The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties, making it valuable for targeted research and industrial applications.
Eigenschaften
CAS-Nummer |
61314-05-4 |
|---|---|
Molekularformel |
C26H34O |
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
1-(7-ethyl-9,10-dihydrophenanthren-2-yl)decan-1-one |
InChI |
InChI=1S/C26H34O/c1-3-5-6-7-8-9-10-11-26(27)23-15-17-25-22(19-23)14-13-21-18-20(4-2)12-16-24(21)25/h12,15-19H,3-11,13-14H2,1-2H3 |
InChI-Schlüssel |
IOFGEWKRHQGAQF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)C1=CC2=C(C=C1)C3=C(CC2)C=C(C=C3)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


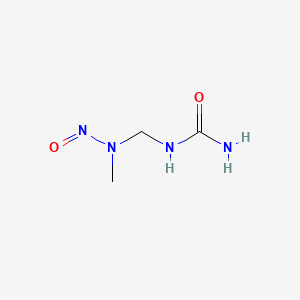
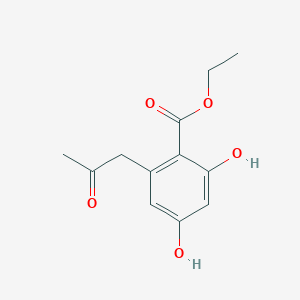
![1-[3-([1,1'-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-2-one](/img/structure/B14586854.png)
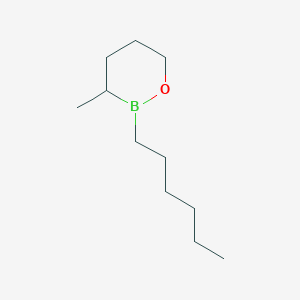

![1-Methoxy-4-[3-methyl-2-(phenylsulfanyl)but-1-en-1-yl]benzene](/img/structure/B14586871.png)
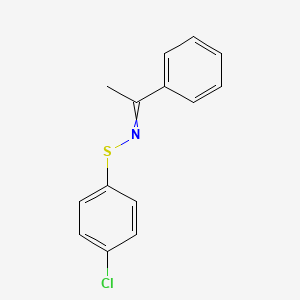

![Dimethyl 2-[(dimethoxyphosphoryl)methylidene]butanedioate](/img/structure/B14586889.png)

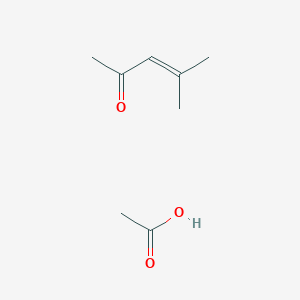
![6-Heptyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14586907.png)

